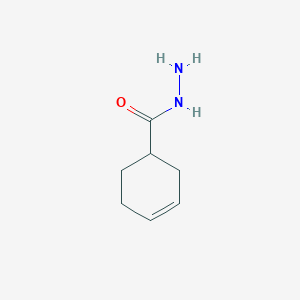

Cyclohex-3-ene-1-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-3-ene-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-9-7(10)6-4-2-1-3-5-6/h1-2,6H,3-5,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSPWSLJBKFCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411734 | |

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-69-2 | |

| Record name | Cyclohex-3-ene-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of the Hydrazide Functionality in Organic Chemistry

Synthetic Versatility:

Hydrazides are valuable synthons for the synthesis of various heterocyclic compounds. mdpi.com They can undergo cyclization and cycloaddition reactions to form five, six, or seven-membered rings containing one or more heteroatoms, such as oxadiazoles, pyrazoles, and triazoles. nih.gov These heterocyclic structures are prevalent in many biologically active molecules.

Hydrazides can also be converted into hydrazones through reaction with aldehydes or ketones. mdpi.comwikipedia.org Hydrazones themselves are versatile intermediates, participating in reactions like the Wolff-Kishner reduction and the Shapiro reaction. wikipedia.org

| Reactant | Reagent(s) | Product Type | Significance |

| Ester | Hydrazine | Acyl Hydrazide | Primary synthesis of hydrazides. wikipedia.org |

| Acyl Hydrazide | Aldehyde or Ketone | Hydrazone | Intermediate for heterocycle synthesis and other reactions. mdpi.com |

| Acyl Hydrazide | Various cyclizing agents | Heterocyclic Compounds (e.g., Oxadiazoles, Pyrazoles) | Access to biologically important scaffolds. nih.gov |

| Hydrazone | Base, Heat | Alkane (Wolff-Kishner) | Reduction of carbonyl compounds. wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of Cyclohex 3 Ene 1 Carbohydrazide

Reactivity of the Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is a versatile functional group derived from a carboxylic acid and hydrazine (B178648). Its reactivity is characterized by the nucleophilic nature of its nitrogen atoms, which is central to the formation of various derivatives.

Nucleophilic Character of the Hydrazide Nitrogens

The hydrazide group contains two nitrogen atoms, both possessing lone pairs of electrons, rendering them nucleophilic. However, the terminal nitrogen (-NH₂) is generally more nucleophilic than the nitrogen adjacent to the carbonyl group. This is because the lone pair of the internal nitrogen atom is partially delocalized by resonance with the adjacent carbonyl group, which reduces its electron density and nucleophilicity. In contrast, the terminal amino group's lone pair is more available for donation.

Studies comparing the nucleophilicity of hydrazines to other nitrogen-containing compounds have shown that hydrazine itself has a reactivity comparable to methylamine. acs.org This suggests that the replacement of a hydrogen atom in ammonia (B1221849) with an amino group enhances nucleophilicity. acs.org This inherent nucleophilicity is further influenced by the so-called "alpha-effect," where a neighboring atom with a lone pair (in this case, the other nitrogen) can enhance the nucleophilicity of the reacting center, though the extent of this effect in hydrazines is a subject of detailed study. acs.org The repulsion between the lone pairs on the adjacent nitrogen atoms in hydrazine increases its nucleophilicity compared to ammonia. quora.com

This nucleophilic character allows cyclohex-3-ene-1-carbohydrazide to react readily with electrophiles, particularly aldehydes and ketones, to form hydrazones. khanacademy.org The reaction is initiated by the attack of the terminal nitrogen atom on the electrophilic carbonyl carbon. While both nitrogen atoms in a hydrazide are nucleophilic, the terminal nitrogen is more so, a factor that has been leveraged for the chemoselective synthesis of various heterocyclic compounds. nih.gov

Imine-Enamine Tautomerism of Hydrazone Derivatives

Hydrazones, formed from the reaction of this compound with aldehydes or ketones, are capable of undergoing imine-enamine tautomerism. thieme.depbworks.com This process is analogous to the well-known keto-enol tautomerism and involves the migration of a proton from the α-carbon to the imine nitrogen, accompanied by a shift of the C=N double bond to a C=C double bond, forming an enamine. pbworks.comstackexchange.com

The equilibrium between the imine and enamine tautomers can be catalyzed by either acid or base. pbworks.com Generally, the imine form is more stable and favored at equilibrium. However, the presence of the enamine tautomer, even in small concentrations, is significant as enamines are excellent carbon nucleophiles. pbworks.com The reactivity of imines with α-hydrogens often mirrors that of enamines due to this rapid tautomerization. thieme.denih.gov The subtle structural differences between a true enamine and an enamine tautomer derived from an imine can lead to different reaction outcomes, providing a pathway for molecular diversity. thieme.denih.gov Hydrazone photoswitches can also undergo reversible E/Z isomerization around the C=N double bond when activated by light. wikipedia.org

Table 1: Tautomeric Forms of a Hydrazone Derivative

| Tautomer | General Structure | Key Features |

|---|---|---|

| Imine | R₂C=N-NHR' | Contains a Carbon-Nitrogen double bond. Generally the more stable tautomer. pbworks.com |

| Enamine | R₂C=CR-NR'₂ | Contains a Carbon-Carbon double bond and an amino group. Acts as a carbon nucleophile. pbworks.com |

Hydrolysis, Oxidation, and Reduction Pathways of the C=N Bond

The carbon-nitrogen double bond (C=N) in hydrazones derived from this compound is a site of significant reactivity, susceptible to hydrolysis, oxidation, and reduction.

Hydrolysis: Hydrazones can be hydrolyzed back to their parent carbonyl compound (aldehyde or ketone) and the hydrazide. wikipedia.orgnih.gov This reaction is reversible and typically catalyzed by acid. nih.govscispace.comacs.org The mechanism involves the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, followed by the nucleophilic attack of a water molecule. acs.org This forms a carbinolamine intermediate, which then breaks down to release the carbonyl compound and the hydrazide. nih.gov Hydrazones are generally more susceptible to hydrolysis than analogous oximes. wikipedia.orgnih.gov

Oxidation: The hydrazone functional group can be oxidized. For instance, treatment with reagents like lead tetraacetate can lead to the formation of azo compounds or other oxidation products. The specific outcome depends on the structure of the hydrazone and the reaction conditions. Mechanistic studies on the oxidation of hydrazones reveal complex pathways that can be leveraged in organic synthesis.

Reduction: The C=N bond of hydrazones can be reduced to form the corresponding hydrazine derivative. wikipedia.org A classic example is the Wolff-Kishner reduction, which converts a ketone-derived hydrazone to a methylene (B1212753) group under harsh basic conditions. organicchemistrydata.org Milder and more selective reducing agents are also available. Reagents like sodium borohydride (B1222165) or sodium cyanoborohydride can effectively reduce hydrazones. organicchemistrydata.orgresearchgate.net The reduction of N,N-dimethylhydrazones has been efficiently achieved using primary amine boranes. nih.gov A practical method using sodium borohydride catalyzed by Raney Ni in a basic aqueous solution has also been developed for the reduction of C=N bonds in hydrazones. researchgate.net

Transformations Involving the Cyclohexene (B86901) Moiety

The cyclohexene ring in this compound contains a carbon-carbon double bond, which is a key site for electrophilic addition and cycloaddition reactions.

Electrophilic Addition Mechanisms (e.g., Bromination, Epoxidation)

The π-electrons of the cyclohexene double bond are nucleophilic and readily react with electrophiles.

Bromination: Cyclohexene reacts with bromine (Br₂) in an organic solvent through an electrophilic addition mechanism. chemguide.co.uklibretexts.org The approaching π bond induces a dipole in the bromine molecule, making one bromine atom electrophilic. libretexts.org The reaction proceeds via a cyclic bromonium ion intermediate, which is formed when a bromine atom attaches to both carbons of the former double bond. chemguide.co.ukstackexchange.com A bromide ion then attacks this intermediate from the back in an Sₙ2-like fashion, leading to the opening of the three-membered ring. stackexchange.comyoutube.com This anti-addition results in the formation of trans-1,2-dibromocyclohexane. youtube.com The decolorization of the reddish-brown bromine solution is a common test for the presence of a C=C double bond. chemguide.co.uklibretexts.org

Epoxidation: Alkenes can be converted to epoxides (oxacyclopropanes) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comlibretexts.org This reaction, known as electrophilic epoxidation, is a concerted process where the oxygen atom is transferred to the double bond in a single step. libretexts.orgyoutube.com The peroxy acid contains an electrophilic oxygen atom that reacts with the nucleophilic double bond of the cyclohexene. libretexts.orglibretexts.org The reaction is stereospecific, meaning a cis-alkene will give a cis-epoxide. libretexts.org The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield various functionalized products, such as anti-diols upon acid-catalyzed hydrolysis. libretexts.orglibretexts.org

Table 2: Electrophilic Addition Reactions of the Cyclohexene Moiety

| Reaction | Reagent(s) | Intermediate | Product Stereochemistry |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | Cyclic Bromonium Ion chemguide.co.ukstackexchange.com | Anti-addition (trans product) youtube.com |

| Epoxidation | Peroxy acid (e.g., m-CPBA) youtube.com | Concerted Transition State libretexts.orglibretexts.org | Syn-addition (cis product) libretexts.org |

Cycloaddition Reactions

The double bond of the cyclohexene ring can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orglibretexts.orgslideshare.net In this reaction, a conjugated diene reacts with an alkene (the dienophile) to form a six-membered ring. wikipedia.orgtaylorandfrancis.com The reaction is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org

For this compound to participate as a dienophile, it would react with a conjugated diene. The reactivity in Diels-Alder reactions is typically enhanced when the dienophile has electron-withdrawing groups attached. libretexts.org The carbohydrazide (B1668358) group, being moderately electron-withdrawing, would influence the reactivity of the cyclohexene double bond in such cycloadditions. The stereochemistry of the reactants is retained in the product, making the Diels-Alder reaction highly stereospecific. libretexts.orgslideshare.net Cycloadditions provide a powerful method for the construction of complex polycyclic systems in a single step. nih.govyoutube.com Computational studies have been used to analyze the activation barriers and transition states of cycloaddition reactions involving cyclohexene. acs.org

Peroxidative Oxidation of the Cyclohexene Ring

The carbon-carbon double bond within the cyclohexene ring of this compound is susceptible to oxidative cleavage and functionalization through various peroxidative methods. While direct studies on this compound are not extensively documented, the reactivity of the cyclohexene core has been investigated with various oxidizing agents, providing insight into potential transformation pathways.

The oxidation of cyclohexene, a surrogate for the ring system in the target molecule, with hydrogen peroxide (H₂O₂) over a titanium-based metal-organic framework catalyst (MIL-125) has been shown to yield a mixture of products. mdpi.com This reaction proceeds via a homolytic mechanism, leading to allylic oxidation products, and a heterolytic pathway, resulting in epoxidation. mdpi.com The primary products include 2-cyclohexene-1-ol, 2-cyclohexene-1-one, cyclohexene epoxide, and its ring-opened product, trans-cyclohexane-1,2-diol. mdpi.com The addition of a proton source can significantly enhance the catalytic activity and favor the formation of heterolytic oxidation products. mdpi.com

Another effective oxidizing agent for the cyclohexene double bond is potassium peroxymonosulfate. njit.edu In an acidic aqueous environment, this reagent can convert cyclohexene into trans-1,2-cyclohexanediol, presumably through an intermediate epoxide that undergoes acid-catalyzed hydrolysis. njit.edu Ozonolysis represents a more aggressive oxidative pathway, leading to the cleavage of the cyclohexene ring. copernicus.orgcopernicus.org Studies on the ozonolysis of cyclohexene have identified numerous products resulting from complex reaction cascades, including the formation of organic peroxy radicals. copernicus.orgcopernicus.org

The likely products from the peroxidative oxidation of the cyclohexene ring in this compound, based on the reactivity of the parent cyclohexene, are summarized in the table below.

| Oxidizing System | Major Products | Reaction Type |

| H₂O₂ / MIL-125 Catalyst | 2-cyclohexene-1-ol, 2-cyclohexene-1-one, cyclohexene epoxide | Allylic Oxidation & Epoxidation mdpi.com |

| Potassium Peroxymonosulfate | trans-1,2-cyclohexanediol | Epoxidation followed by Hydrolysis njit.edu |

| Ozone (O₃) | Ring-cleaved aldehydes, carboxylic acids | Ozonolysis copernicus.orgcopernicus.org |

Intramolecular Cyclization and Rearrangement Processes

The presence of both a nucleophilic hydrazide group and an electrophilic double bond (or its derivatives) in close proximity within the molecule facilitates a variety of intramolecular cyclization and rearrangement reactions.

Research on structurally related cyclohex-3-ene-1-carboxamide (B1296590) derivatives demonstrates a facile pathway to the formation of bicyclic lactones through intramolecular rearrangement. acs.orgnih.gov These transformations are typically initiated by the reaction of the cyclohexene double bond, such as through bromination or epoxidation. acs.orgnih.gov

In the case of 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamides, bromination does not lead to a simple addition product. Instead, an interesting rearrangement occurs where the amide and hydroxymethyl groups participate in the formation of a bicyclic lactone. acs.orgresearchgate.net This process involves the formation of a bromonium ion, followed by an intramolecular attack by the amide oxygen and subsequent lactonization. researchgate.net Similarly, epoxidation of these carboxamide derivatives, followed by acid-catalyzed intramolecular cyclization of the resulting epoxide, can also yield bicyclic lactone structures. academie-sciences.fr The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the structure of the final lactone product. academie-sciences.fr

A plausible reaction pathway for a derivative of this compound to a bicyclic lactone is outlined below, by analogy to the corresponding carboxamides.

| Starting Material Derivative | Reaction | Key Intermediate | Product |

| 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide | Bromination | Bromonium ion / Iminium salt | 5-bromo-6-hydroxyhexahydroisobenzofuran-1(3H)-one researchgate.net |

| 6-(hydroxymethyl)cyclohex-3-ene-1-carboxamide | Epoxidation & Acid Catalysis | Cyclohexene Epoxide | Bicyclic Lactone acs.orgacademie-sciences.fr |

The carbohydrazide moiety is a versatile functional group for the synthesis of various heterocyclic systems. nih.gov Intramolecular ring-closure reactions can occur by the reaction of the nucleophilic nitrogen atoms of the hydrazide with an electrophilic center, which can be generated on the cyclohexene ring or its side chain.

General principles of heterocyclic synthesis suggest that such ring closures are governed by factors like the length of the chain connecting the reacting groups and the nature of the electrophilic center. britannica.comnumberanalytics.com For this compound, derivatization of the cyclohexene ring could introduce suitable electrophilic sites for cyclization. For example, oxidation of the double bond to an epoxide, as discussed previously, would create a reactive electrophile. Nucleophilic attack by one of the hydrazide nitrogens on the epoxide ring would lead to the formation of a new heterocyclic ring fused to the cyclohexane (B81311) system.

Furthermore, hydrazide-hydrazone derivatives, which can be formed from the reaction of the carbohydrazide with aldehydes or ketones, are common precursors for a variety of heterocycles, including pyridine (B92270), thiazole, and thiophene (B33073) derivatives. nih.gov While these are typically intermolecular reactions, the principles can be applied to intramolecular scenarios if a suitable carbonyl group is present or generated within the molecule.

Stability and Decomposition Pathways

The stability of this compound is largely determined by the thermal and chemical stability of the carbohydrazide functional group. Carbohydrazide itself is a white, water-soluble solid that is relatively stable at room temperature but decomposes upon melting at around 153-154°C. atamankimya.comwikipedia.org

Studies on carbohydrazide show that it is stable below 100°C (373 K). iaea.org Its thermal decomposition rate increases with temperature. iaea.orgawt.org At elevated temperatures, carbohydrazide hydrolyzes to produce hydrazine and carbon dioxide. atamanchemicals.com Further decomposition at temperatures above 200°C can yield ammonia, nitrogen, and hydrogen. atamanchemicals.com

Carbohydrazide is also known for its properties as an oxygen scavenger, where it reacts with dissolved oxygen to form water, nitrogen, and carbon dioxide. awt.org This reactivity suggests that this compound may also be sensitive to oxidative environments, particularly at higher temperatures.

The decomposition of this compound is expected to follow similar pathways, with the initial step likely being the hydrolysis or thermolysis of the carbohydrazide group. The presence of the cyclohexene ring might influence the decomposition temperature and the nature of the final products, but the inherent instability of the hydrazide moiety at elevated temperatures is the dominant factor.

| Condition | Decomposition Products of Carbohydrazide Moiety | Reference |

| Hydrolysis at elevated temperature | Hydrazine, Carbon Dioxide | atamanchemicals.com |

| Thermal decomposition (>200°C) | Ammonia, Nitrogen, Hydrogen, Carbon Dioxide | atamanchemicals.com |

| Reaction with Oxygen | Water, Nitrogen, Carbon Dioxide | awt.org |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopic Analysis of Functional Groups (N-H, C=O, C=N, C=C)

The IR spectrum of Cyclohex-3-ene-1-carbohydrazide is expected to display characteristic absorption bands corresponding to its primary functional groups.

N-H Stretching: The carbohydrazide (B1668358) group (-CONHNH₂) features N-H bonds that typically exhibit stretching vibrations in the region of 3200-3450 cm⁻¹. In related hydrazide compounds, broad stretching bands around 3290 cm⁻¹ are attributed to the N-H group. nih.gov The presence of both -NH and -NH₂ should result in multiple, potentially overlapping, peaks in this area. For instance, in some N'-methyleneacetohydrazide derivatives, the N-H stretching vibration is observed near 3445 cm⁻¹. mdpi.com

C=O Stretching: The carbonyl group (C=O) of the hydrazide is a strong chromophore and gives rise to a prominent absorption band. In various carbohydrazide derivatives, this stretching vibration is typically found in the range of 1640-1690 cm⁻¹. For example, a terphenyl carbohydrazide showed a strong C=O band at 1672 cm⁻¹, while a different carbohydrazide derivative recorded this peak at 1686 cm⁻¹. nih.govnih.gov

C=C Stretching: The carbon-carbon double bond (C=C) within the cyclohexene (B86901) ring produces a characteristic stretching vibration. In cyclohexene itself, this absorption occurs around 1640 cm⁻¹. docbrown.info This peak is expected in the spectrum of the title compound, potentially overlapping with other bands in that region.

C-N and N-N Stretching: The carbohydrazide moiety also contains C-N and N-N single bonds. The C-N stretching vibrations are typically observed in the 1200-1350 cm⁻¹ range. The N-N stretching modes in carbohydrazide groups have been reported between 1000 cm⁻¹ and 1160 cm⁻¹. mdpi.comnih.gov

The following table summarizes the expected IR absorption ranges for the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source Reference |

| Amine (N-H) | Stretching | 3200 - 3450 | nih.govmdpi.com |

| Carbonyl (C=O) | Stretching | 1640 - 1690 | nih.govnih.gov |

| Alkene (C=C) | Stretching | ~1640 | docbrown.info |

| C-N | Stretching | 1200 - 1350 | mdpi.com |

| N-N | Stretching | 1000 - 1160 | mdpi.comnih.gov |

Near-Infrared (NIR) and Attenuated Total Reflectance (ATR-IR) Studies

Specific Near-Infrared (NIR) or dedicated Attenuated Total Reflectance (ATR-IR) studies on this compound are not available in the reviewed literature. However, ATR-IR is a common modern technique for obtaining IR spectra from solid or liquid samples and would be a standard method for analyzing this compound.

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Detailed vibrational mode assignments, often supported by Potential Energy Distribution (PED) analysis derived from quantum computational studies, are not available for this compound. Such analyses have been performed on other complex carbohydrazide molecules, where they help to precisely assign complex and overlapping vibrational modes, such as the various C-N and N-N stretching and bending modes within the hydrazide group. nih.gov For example, in one study, PED analysis was used to confirm that a calculated band at 1684 cm⁻¹ was composed of 82% C=O stretching character. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound would provide information on the distinct proton environments. Based on the analysis of similar structures like cyclohexene and various hydrazides, the following proton signals are expected: nih.govdocbrown.info

Olefinic Protons (-CH=CH-): The two protons on the double bond of the cyclohexene ring are expected to produce signals in the downfield region, typically around δ 5.5-6.0 ppm. In cyclohexene, these protons appear at approximately δ 5.66 ppm. docbrown.info

Amine Protons (-NH, -NH₂): The protons of the hydrazide group (NH and NH₂) are exchangeable and often appear as broad singlets. Their chemical shifts can vary widely depending on the solvent and concentration, but are typically found in the range of δ 4.0 to δ 9.5 ppm. For instance, a terphenyl carbohydrazide showed signals for NH and NH₂ at δ 4.18 and δ 9.19 ppm, respectively. nih.gov

Aliphatic Protons (Cyclohexene Ring): The spectrum will also feature a complex set of signals for the aliphatic protons of the cyclohexene ring, including the methine proton adjacent to the carbonyl group (-CH-C=O) and the various methylene (B1212753) protons (-CH₂-). The methine proton is expected to be in the range of δ 2.5-3.0 ppm. The methylene protons adjacent to the double bond would likely appear around δ 2.0-2.3 ppm, while the other methylene protons would be further upfield, around δ 1.5-2.0 ppm. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, the key resonances would be:

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide group is the most deshielded and would appear significantly downfield, typically in the range of δ 170-180 ppm.

Olefinic Carbons (-C=C-): The two carbons of the double bond in the cyclohexene ring are expected to resonate in the δ 125-130 ppm region. In cyclohexene, these carbons appear at approximately δ 127 ppm. docbrown.info

Aliphatic Carbons (Cyclohexene Ring): The aliphatic carbons of the ring would appear in the upfield region of the spectrum. The methine carbon attached to the carbohydrazide group would likely be found around δ 40-45 ppm. The four methylene carbons would have signals in the δ 20-30 ppm range. docbrown.info

The table below shows the expected chemical shift ranges for the carbon environments.

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Source Reference |

| Carbonyl (C=O) | 170 - 180 | General knowledge |

| Olefinic (C=C) | 125 - 130 | docbrown.info |

| Methine (ring, C-C=O) | 40 - 45 | General knowledge |

| Methylene (ring) | 20 - 30 | docbrown.info |

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). shimadzu.eunih.gov This high energy leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that acts as a molecular fingerprint. shimadzu.eu

For this compound, the molecular ion (M⁺) peak would be expected, although it might be of low abundance due to its instability. researchgate.net The fragmentation pattern would likely involve characteristic losses. A key fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would result in the loss of ethene (C₂H₄) from the molecular ion. Other significant fragments would arise from the cleavage of the carbohydrazide side chain.

Table 1: Predicted EI-MS Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 140 | Molecular Ion [M]⁺ |

| 112 | Loss of ethene (C₂H₄) via retro-Diels-Alder |

| 81 | Cyclohexenyl cation [C₆H₉]⁺, loss of the carbohydrazide group |

| 79 | Further fragmentation of the cyclohexenyl ring |

| 59 | Carbohydrazide fragment [CONHNH₂]⁺ |

Note: This table is based on predicted fragmentation patterns for the specified compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov Unlike EI-MS, ESI-MS typically results in minimal fragmentation, with the predominant species being the protonated molecule, [M+H]⁺. nih.govmiamioh.edu This provides a clear determination of the molecular weight. For this compound (C₇H₁₂N₂O, Molecular Weight: 140.18 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of 141.19, corresponding to the [M+H]⁺ ion. Adducts with other cations, such as sodium [M+Na]⁺, might also be observed. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. The calculated exact mass of this compound (C₇H₁₂N₂O) is 140.09496 g/mol . An HRMS measurement confirming this exact mass would provide unequivocal evidence for the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electronic Spectroscopy (UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving its π systems. The primary chromophores in the molecule are the carbon-carbon double bond (C=C) within the cyclohexene ring and the carbonyl group (C=O) of the hydrazide moiety.

The most intense absorption is anticipated to be the π → π* transition associated with the C=C bond. For a similar compound, 3-cyclohexene-1-carboxaldehyde, a maximum absorption (λmax) is reported at 231 nm, which is attributed to this transition. nih.gov A similar λmax would be expected for this compound. The carbonyl group also exhibits a π → π* transition, typically at higher energies (shorter wavelengths), and a lower intensity n → π* transition at longer wavelengths. The presence of the hydrazide group may slightly shift these absorption maxima compared to a simple ketone or aldehyde.

Table 2: Predicted UV-Vis Absorption for this compound

| Transition | Chromophore | Predicted λmax (nm) |

| π → π | C=C | ~230 |

| n → π | C=O | >270 |

| π → π* | C=O | <200 |

Note: This table is based on predicted absorption maxima derived from related structures.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystal lattice, offering insights into bond lengths, bond angles, and conformational preferences.

While a specific single crystal X-ray diffraction study for this compound is not available in the reviewed literature, the expected molecular and crystal structure can be inferred from studies on analogous compounds, such as cyclohexene carboxamide and carbohydrazide derivatives.

A hypothetical crystal structure determination would provide precise data on the unit cell dimensions, space group, and atomic coordinates. This information is fundamental for a complete structural description. For a compound like this compound, one might expect a monoclinic or orthorhombic crystal system, which is common for such organic molecules.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.05 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction experiment.

The molecular structure would confirm the presence of the cyclohex-3-ene ring and the carbohydrazide functional group. Key structural parameters, such as the C=C double bond length in the cyclohexene ring (expected to be around 1.33 Å) and the C-N and N-N bond lengths in the hydrazide moiety, would be determined with high precision.

The conformation of the cyclohex-3-ene ring and the orientation of the carbohydrazide substituent are key structural features. In the crystalline state, the cyclohex-3-ene ring is expected to adopt a half-chair conformation to minimize steric and torsional strain. This conformation is characteristic of cyclohexene and its derivatives.

The carbohydrazide group (-CONHNH₂) has several rotatable bonds, leading to different possible conformations. The conformation around the amide C-N bond in N-acylhydrazones is a critical factor, with syn and anti conformers being possible. Studies on related N-acylhydrazones have shown that the relative stability of these conformers can be influenced by factors such as N-methylation. For unsubstituted hydrazides, both conformers might be accessible, and the observed conformation in the crystal will be the one that allows for the most stable crystal packing.

Expected Torsional Angles for this compound:

| Torsion Angle | Description | Expected Value Range (°) |

| C1-C2-C3-C4 | Defines the cyclohexene ring conformation | 40 to 60 |

| H-N-C=O | Defines the orientation of the hydrazide group | ~0 (syn) or ~180 (anti) |

| C-C-N-N | Defines the orientation of the carbohydrazide arm | Variable |

Note: These values are based on general principles of conformational analysis and data from related structures.

The solid-state packing of this compound would be dominated by intermolecular hydrogen bonds involving the carbohydrazide group. The -NH and -NH₂ groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

One would expect to observe a network of hydrogen bonds, potentially forming dimers or extended chains. For instance, N-H···O=C hydrogen bonds are a common motif in the crystal structures of amides and hydrazides, often leading to the formation of centrosymmetric dimers. The terminal -NH₂ group can also participate in multiple hydrogen bonding interactions, further stabilizing the crystal lattice.

Potential Hydrogen Bonding Interactions in Crystalline this compound:

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) (Typical) |

| N-H | O=C | 2.8 - 3.2 |

| N-H | N | 3.0 - 3.5 |

Note: The distances are typical values observed in related crystal structures.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

To date, no specific studies on the polymorphism of this compound have been reported. A comprehensive polymorphism screen would involve crystallization from various solvents under different conditions (e.g., temperature, evaporation rate) to identify potential polymorphic forms. Each form would then require characterization by techniques such as X-ray diffraction and thermal analysis.

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly useful for phase identification and the analysis of polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase.

While a reference PXRD pattern for this compound is not available in public databases, it could be readily obtained from a synthesized sample. The pattern would consist of a series of peaks at specific 2θ angles, with intensities characteristic of the crystal structure. This experimental pattern could be compared with a pattern simulated from single-crystal X-ray diffraction data to confirm phase purity.

Hypothetical PXRD Peak List for this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 75 |

| 25.1 | 3.54 | 50 |

Note: This table represents a hypothetical PXRD peak list and is for illustrative purposes only.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method in computational quantum chemistry for studying the electronic structure of many-body systems. Its application to Cyclohex-3-ene-1-carbohydrazide enables the prediction of a wide array of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Preferences

Computational studies on similar cyclohexene (B86901) derivatives have shown that the equatorial conformation is generally more stable due to reduced steric hindrance. utexas.edulibretexts.orgslideshare.net For this compound, it is anticipated that the equatorial conformer would also be the global minimum on the potential energy surface. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | (Hypothetical Value) | (Hypothetical Value, expected to be lower) |

| Dihedral Angle (C1-C2-C3-C4) | (Hypothetical Value) | (Hypothetical Value) |

| Bond Length (C=O) (Å) | (Hypothetical Value) | (Hypothetical Value) |

| Bond Angle (N-N-C) (°) | (Hypothetical Value) | (Hypothetical Value) |

| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Electron Density Difference Maps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. as-proceeding.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazide moiety and the π-system of the cyclohexene ring. The LUMO, conversely, is likely to be distributed over the carbonyl group and the adjacent nitrogen atoms, which can act as electron-acceptor sites. Electron density difference maps can visually represent the charge redistribution upon electronic excitation from the HOMO to the LUMO, highlighting the regions involved in electronic transitions.

| Parameter | Energy (eV) |

| HOMO | (Hypothetical Value) |

| LUMO | (Hypothetical Value) |

| HOMO-LUMO Gap | (Hypothetical Value) |

| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org In an MEP map, red-colored regions denote areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety, identifying them as key sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the amine and amide groups would exhibit positive potential, making them potential hydrogen bond donors.

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. mdpi.com These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. mdpi.com

The vibrational spectrum of this compound would feature characteristic bands for the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl group, and the C=C stretching of the cyclohexene ring. Comparing the calculated frequencies with experimental spectra allows for a detailed and accurate assignment of the observed vibrational modes. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | Experimental Frequency (cm⁻¹) (Hypothetical) |

| N-H Stretch | 3400-3300 | (To be determined) |

| C=O Stretch | 1680-1650 | (To be determined) |

| C=C Stretch | 1650-1630 | (To be determined) |

| C-N Stretch | 1450-1400 | (To be determined) |

| Note: The values in this table are illustrative and would be determined from specific DFT calculations and experimental measurements. |

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry can be used to explore the mechanisms of chemical reactions by locating and characterizing transition states. acs.org For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can elucidate the reaction pathway by determining the structures and energies of reactants, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This information is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. nih.gov

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis provides a method for estimating the partial charge distribution among the atoms in a molecule. wikipedia.orglibretexts.org This analysis is based on the partitioning of the total electron population among the constituent atoms. The calculated Mulliken charges can offer insights into the electrostatic properties of the molecule and can be correlated with its reactivity. asianpubs.orgniscpr.res.in

In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, while the carbonyl carbon and the hydrogen atoms of the N-H groups will carry positive charges. These charge distributions are consistent with the expected reactivity patterns of the molecule.

| Atom | Mulliken Charge (e) (Hypothetical) |

| O (carbonyl) | -0.5 to -0.7 |

| C (carbonyl) | +0.4 to +0.6 |

| N (amide) | -0.3 to -0.5 |

| N (amine) | -0.4 to -0.6 |

| H (N-H) | +0.2 to +0.4 |

| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |

Lattice Energy and Energy Framework Calculations for Crystal Structures

The stability of a crystalline solid is fundamentally governed by its lattice energy, which is the energy released upon the formation of the crystal lattice from its constituent molecules in the gaseous phase. Understanding the lattice energy and the underlying energy frameworks is crucial for predicting crystal morphology, polymorphism, and stability.

Energy framework calculations, often performed using software like CrystalExplorer, provide a visual and quantitative breakdown of the intermolecular interaction energies within a crystal structure. These calculations typically dissect the total energy into electrostatic, dispersion, polarization, and exchange-repulsion components. The resulting energy frameworks are represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy.

For a hypothetical crystal structure of this compound, an energy framework analysis would reveal the dominant forces holding the crystal together. Given the presence of the hydrazide group capable of hydrogen bonding (N-H···O=C) and the nonpolar cyclohexene ring, a complex interplay of electrostatic and dispersion forces would be expected. The electrostatic framework would highlight the hydrogen bonding network, while the dispersion framework would show the contribution of van der Waals forces.

Table 1: Hypothetical Energy Framework Calculation Results for this compound

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | -55.2 |

| Dispersion | -48.7 |

| Repulsion | 35.5 |

| Total Energy | -68.4 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an energy framework calculation.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface of a molecule is defined as the region in space where the electron density of the sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the electron density of the sum of spherical atoms for all other molecules in the crystal (the procrystal).

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Negative dnorm values (red areas) indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. Positive (blue) and white values represent longer and near van der Waals separation contacts, respectively.

Quantification and Visualization of Intermolecular Contacts

The insights from the 3D Hirshfeld surface can be distilled into a 2D fingerprint plot. This plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). Different types of intermolecular contacts have characteristic shapes and distributions on the fingerprint plot, allowing for their quantification.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 45.5 |

| O···H/H···O | 28.2 |

| C···H/H···C | 15.8 |

| N···H/H···N | 8.5 |

| C···C | 1.5 |

| Other | 0.5 |

Note: This data is predictive and illustrates the expected distribution of intermolecular contacts for a molecule with the functional groups of this compound.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, can provide dynamic insights into the behavior of this compound. These methods solve equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules over time.

A molecular dynamics simulation of this compound in a solvent like water could reveal the stability of its different conformers (e.g., chair, boat, or twist-boat conformations of the cyclohexene ring) and the dynamics of the hydrazide group. Such simulations are also invaluable for understanding how the molecule might interact with a biological target, for instance, by predicting its binding mode and affinity within a protein's active site.

Computational Prediction of Physicochemical Properties

Various computational tools and algorithms can predict the physicochemical properties of a molecule based solely on its structure. These predictions are crucial in the early stages of drug discovery and material science for screening large numbers of compounds. For this compound, key properties can be estimated using quantitative structure-property relationship (QSPR) models or other computational methods. These properties are important for understanding the molecule's behavior in different environments. journaljamps.com

Table 3: Computationally Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 140.18 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | Indicates the hydrophilicity/lipophilicity of the molecule. |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | Relates to hydrogen bonding potential and membrane permeability. journaljamps.com |

| Number of Hydrogen Bond Donors | 2 | The -NH and -NH2 groups can donate hydrogen bonds. |

| Number of Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atom can accept hydrogen bonds. |

| Rotatable Bonds | 2 | Indicates molecular flexibility. |

Note: The values in this table are estimates based on the structure of this compound and data from similar compounds.

These computational approaches provide a comprehensive theoretical framework for characterizing this compound, from its solid-state packing to its dynamic behavior and physicochemical profile.

Advanced Applications in Chemical Synthesis and Materials Science

Precursors for the Construction of Diverse Heterocyclic Systems

The carbohydrazide (B1668358) functional group within Cyclohex-3-ene-1-carbohydrazide serves as a key building block for the synthesis of a wide array of heterocyclic compounds. Its ability to react with various electrophiles and undergo cyclization reactions makes it a powerful tool for organic chemists.

Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

The reaction of carbohydrazides with 1,3-dicarbonyl compounds is a well-established and efficient method for the synthesis of pyrazole and pyrazoline derivatives. While direct studies utilizing this compound are not extensively documented, the known reactivity of the carbohydrazide functional group allows for the prediction of its behavior in such transformations.

For instance, the condensation of a carbohydrazide with a β-diketone, such as acetylacetone, typically proceeds through an initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the corresponding pyrazole. Similarly, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline structures through a Michael addition followed by cyclization.

Table 1: Representative Examples of Reagents for Pyrazole and Pyrazoline Synthesis

| Reagent | Product Type | General Reaction |

| Acetylacetone | Pyrazole | Condensation and cyclization with the carbohydrazide. |

| Ethyl Acetoacetate | Pyrazolone | Reaction with the carbohydrazide leading to a five-membered ring containing a ketone. |

| Chalcones (α,β-unsaturated ketones) | Pyrazoline | Michael addition of the carbohydrazide followed by intramolecular cyclization. |

This table presents potential reaction partners for this compound based on the known reactivity of the carbohydrazide functional group.

Formation of Pyridine (B92270), Pyran, and Pyrimidine (B1678525) Scaffolds

The versatile reactivity of the carbohydrazide moiety, in conjunction with the cyclohexene (B86901) ring, suggests potential pathways for the synthesis of various six-membered heterocyclic scaffolds, including pyridines, pyrans, and pyrimidines.

The synthesis of pyridines can often be achieved through multi-component reactions, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and a nitrogen source. youtube.com While typically ammonia (B1221849) or an ammonium (B1175870) salt is used, the carbohydrazide could potentially serve as the nitrogen-containing component under specific reaction conditions.

The formation of pyrimidine derivatives can be envisioned through the reaction of the carbohydrazide with 1,3-dielectrophilic species. For example, condensation with β-dicarbonyl compounds or their equivalents, in the presence of a suitable cyclizing agent, could lead to the formation of a pyrimidine ring. One common method involves the reaction of chalcones with guanidine (B92328) hydrochloride to form pyrimidines; a similar strategy could potentially be adapted for use with carbohydrazides. nih.gov

Elaboration into Fused Five- and Six-Membered Rings (e.g., 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,2,4-Triazines)

The carbohydrazide functional group is a key precursor for the synthesis of a variety of fused five- and six-membered heterocyclic rings, which are prominent in medicinal chemistry and materials science.

1,3,4-Thiadiazoles: These can be synthesized from carbohydrazides through several routes. A common method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized with a dehydrating agent. sbq.org.br Alternatively, reaction with thiosemicarbazide (B42300) followed by oxidative cyclization can yield 2-amino-1,3,4-thiadiazoles. organic-chemistry.org

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from carbohydrazides is typically achieved through cyclodehydration reactions. nih.gov This can be accomplished by reacting the carbohydrazide with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride. researchgate.net

1,2,4-Triazoles: These heterocycles can be prepared from carbohydrazides by reaction with a variety of one-carbon synthons. For instance, reaction with formamide (B127407) or orthoesters can lead to the formation of the triazole ring. Another approach involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized in the presence of a base. nih.gov

1,2,4-Triazines: Fused pyrazolo[4,3-e] sbq.org.brnih.govnih.govtriazines have been synthesized through the acid-promoted ring closure of phenylhydrazones of 5-acyl-1,2,4-triazines. researchgate.net While a direct route from this compound is not explicitly detailed, its derivatives could potentially undergo similar cyclization strategies.

Table 2: General Synthetic Pathways to Fused Heterocycles from a Carbohydrazide Moiety

| Target Heterocycle | Key Reagents | General Method |

| 1,3,4-Thiadiazole | Carbon Disulfide, Base; or Thiosemicarbazide | Formation of a dithiocarbazate or thiosemicarbazide intermediate followed by cyclization. sbq.org.br |

| 1,3,4-Oxadiazole | Carboxylic Acid/Derivative, Dehydrating Agent | Formation of a diacylhydrazine followed by cyclodehydration. nih.gov |

| 1,2,4-Triazole | Formamide, Orthoesters; or Isothiocyanate | Reaction with a one-carbon synthon or formation and cyclization of a thiosemicarbazide. nih.gov |

| 1,2,4-Triazine | Phenylhydrazones of acyl-1,2,4-triazines | Acid-promoted ring closure. researchgate.net |

This table outlines plausible synthetic strategies based on established chemical transformations of the carbohydrazide functional group.

Benzimidazole (B57391) Derivatives Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. nih.gov In this context, this compound could be hydrolyzed to the corresponding cyclohex-3-ene-1-carboxylic acid, which could then be reacted with an o-phenylenediamine, often in the presence of a dehydrating agent or under high-temperature conditions, to afford the desired 2-(cyclohex-3-en-1-yl)-1H-benzimidazole. Alternatively, the carbohydrazide itself might directly react with o-phenylenediamine under specific catalytic conditions.

Ligand Design for Catalytic Applications

The nitrogen and oxygen atoms of the carbohydrazide moiety in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes have the potential to be utilized as catalysts in various organic transformations.

Development of Metal Complexes for Organic Transformations (e.g., Cyclohexane (B81311) Oxidation)

The carbohydrazide can be readily converted into hydrazone ligands by condensation with various aldehydes and ketones. These hydrazone ligands, featuring an O,N,O-donor set, can effectively chelate to a variety of transition metal ions, including copper(II).

Copper(II) complexes of aroylhydrazones have demonstrated significant catalytic activity in the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone. nih.gov These reactions are often performed under mild conditions using hydrogen peroxide as the oxidant. The catalytic cycle is believed to involve the formation of reactive oxygen species generated by the interaction of the copper complex with the peroxide.

While specific studies on metal complexes of this compound are limited, the established catalytic activity of structurally related hydrazone complexes suggests that complexes derived from this compound could also serve as effective catalysts for oxidation reactions. The cyclohexene moiety within the ligand backbone could also potentially influence the catalytic activity and selectivity of the metal center.

Table 3: Potential Catalytic Application of a this compound-derived Metal Complex

| Metal Ion | Ligand Type | Target Reaction | Potential Outcome |

| Copper(II) | Hydrazone derived from this compound | Oxidation of Cyclohexane | Catalytic conversion to cyclohexanol and cyclohexanone. nih.gov |

This table illustrates a potential catalytic application based on the known reactivity of similar metal-hydrazone complexes.

Supramolecular Assembly and Crystal Engineering

The design and construction of well-defined molecular assemblies, a cornerstone of supramolecular chemistry and crystal engineering, relies on the predictable and directional nature of non-covalent interactions. The this compound molecule possesses key functional groups capable of participating in such interactions, making it a candidate for the rational design of novel solid-state structures.

Design of Ordered Solid-State Structures through Hydrogen Bonding Interactions

The carbohydrazide functional group (-CONHNH2) is a potent hydrogen bond donor and acceptor. The amide proton (N-H), the amine protons (NH2), and the carbonyl oxygen (C=O) can all engage in multiple hydrogen bonding interactions. This capability is fundamental to the formation of ordered, multidimensional supramolecular networks. While specific crystal structure data for this compound is not extensively documented in publicly available literature, the principles of hydrogen bonding suggest its potential for forming predictable patterns.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |

| Amide N-H | Carbonyl O | Strong | 1D Chains, 2D Sheets |

| Amine N-H | Carbonyl O | Strong | Cross-linking of motifs |

| Amine N-H | Amine N | Moderate | Inter-molecular linkage |

| Cyclohexene C-H | Carbonyl O | Weak | Stabilization of packing |

The precise arrangement and resulting topology of the solid-state structure would be highly dependent on crystallization conditions, including solvent and temperature, which can influence which hydrogen bonding motifs are favored.

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. A key strategy in this field is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.

This compound, possessing a stereocenter at the C1 position of the cyclohexene ring, has the inherent chirality necessary to function as a chiral auxiliary. Although detailed studies on its application are limited, its structure suggests potential utility. The general approach would involve the coupling of the carbohydrazide with an achiral carboxylic acid to form a chiral hydrazide. The steric bulk and conformational rigidity of the cyclohexene ring could then influence the facial selectivity of reactions at a nearby prochiral center, such as in alkylation or aldol (B89426) reactions.

Following the stereoselective transformation, the auxiliary would be cleaved, yielding the enantiomerically enriched product and recovering the chiral auxiliary for potential reuse. The efficiency of such a process would be evaluated based on the diastereomeric excess (d.e.) of the intermediate and the enantiomeric excess (e.e.) of the final product.

Furthermore, the enantiomers of this compound could serve as chiral building blocks themselves. Incorporation of this motif into a larger molecule could impart specific conformational constraints and introduce a defined stereocenter, which is a common strategy in the total synthesis of complex natural products. A patent has noted the use of a derivative, 4-(2-chloro-3-fluorophenyl)this compound, in the synthesis of vasopressin antagonists, highlighting the potential of this scaffold in medicinal chemistry. google.com

Table 2: Potential Applications in Asymmetric Synthesis

| Application | Role of this compound | Key Reaction Step | Desired Outcome |

| Chiral Auxiliary | Stereodirecting group | Alkylation of a derived enolate | High diastereoselectivity |

| Chiral Building Block | Incorporation into a target molecule | Coupling reactions | Synthesis of enantiopure complex molecules |

The development of synthetic routes to access both enantiomers of this compound in high purity would be a critical prerequisite for its successful application in these areas.

Conclusion and Future Research Directions

Recapitulation of Key Research Findings and Structural Insights

Direct experimental data on Cyclohex-3-ene-1-carbohydrazide is not extensively documented in the current literature. However, significant insights can be drawn from studies on closely related compounds. Research on Cyclohex-3-ene-1-carboxamide (B1296590), an analogue, has demonstrated that the cyclohexene (B86901) ring is susceptible to reactions such as bromination and epoxidation. nih.govnih.gov These reactions can lead to interesting molecular rearrangements and the formation of novel bicyclic lactones, suggesting that the double bond in this compound is a prime site for chemical modification. nih.gov

The carbohydrazide (B1668358) group, OC(N₂H₃)₂, is known to be a highly reactive and versatile functional group. wikipedia.org It is a white, water-soluble solid that decomposes upon melting. atamanchemicals.com The nitrogen centers in the carbohydrazide moiety are nucleophilic, and the molecule is nonplanar. wikipedia.org Studies on other carbohydrazide derivatives, such as adamantane-1-carbohydrazide, show that the hydrazide group readily undergoes condensation reactions with aldehydes to form stable hydrazones. mdpi.com This highlights the potential of the hydrazide group in this compound to act as a nucleophile and a building block for larger, more complex molecules.

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

The primary synthetic route to this compound, while not explicitly detailed in the literature, can be logically inferred. The most straightforward approach would involve the condensation of a Cyclohex-3-ene-1-carboxylic acid derivative with hydrazine (B178648). Precursors like 3-Cyclohexene-1-carboxylic acid and its methyl ester are known compounds, often synthesized via Diels-Alder reactions. chegg.comchegg.comnist.govnist.gov The reaction of such a precursor with hydrazine hydrate (B1144303) would likely yield the target carbohydrazide.

Future research should focus on optimizing this synthesis and exploring alternative pathways. For instance, the reaction of 3-Cyclohexene-1-carboxaldehyde with carbohydrazide could lead to the corresponding hydrazone, which could then be selectively reduced to furnish this compound.

The derivatization opportunities for this molecule are vast and represent a significant area for future investigation:

Reactions at the Hydrazide Moiety: The terminal -NH₂ group is a key site for derivatization. Condensation with a wide range of aldehydes and ketones can produce a library of novel N-acylhydrazones, which are a class of compounds known for their diverse biological activities. mdpi.com

Reactions at the Cyclohexene Double Bond: The alkene functionality can undergo a variety of addition reactions. As seen with its carboxamide analogue, epoxidation and halogenation could yield highly functionalized and structurally complex molecules. nih.govnih.gov Other reactions such as hydroformylation, hydrogenation, or metathesis could also be explored to create new molecular scaffolds. mdpi.comresearchgate.net

Advancements in Computational Methods for Understanding Reactivity and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound before extensive lab work is undertaken. Density Functional Theory (DFT) calculations, for example, can provide deep insights into its structural and electronic properties.

A study on N'-heteroarylidene-adamantane-1-carbohydrazides successfully used DFT to analyze charge distribution, molecular orbitals (HOMO-LUMO), and electronic transitions. mdpi.com Similar computational approaches can be applied to this compound to:

Predict Molecular Geometry: Determine the most stable conformations of the molecule, including the orientation of the carbohydrazide group relative to the cyclohexene ring.

Map Electron Density: Identify the most nucleophilic and electrophilic sites, predicting its reactivity in various chemical reactions. For instance, calculations can show an asymmetrical charge distribution with electron density accumulated around the nitrogen and oxygen atoms. mdpi.com

Simulate Spectroscopic Data: Predict IR, NMR, and UV-Vis spectra to aid in the characterization of the synthesized compound and its derivatives.

Model Reaction Mechanisms: Investigate the energy barriers and transition states for potential synthetic and derivatization reactions, guiding the selection of optimal reaction conditions.

These computational studies would be invaluable for accelerating the experimental exploration of this compound's chemistry and potential applications.

Prospects for Novel Material Development and Catalytic Systems

The bifunctional nature of this compound makes it an attractive candidate for the development of new materials and catalysts.

Polymer Science: Carbohydrazides can be used as curing agents for epoxy resins and as chain extenders in urethane (B1682113) coatings. wikipedia.orgatamanchemicals.com The presence of the cyclohexene ring's double bond in this compound offers an additional site for polymerization. This could allow for the creation of cross-linked polymers with unique thermal and mechanical properties.

Corrosion Inhibition: Carbohydrazide is widely used as an oxygen scavenger and corrosion inhibitor in boiler systems, where it forms a protective passive film on metal surfaces. atamanchemicals.comnstproceeding.comatamankimya.comsinocheme.com The cyclohexene moiety in the target molecule could enhance its film-forming properties or allow it to be grafted onto polymer coatings for improved corrosion resistance.

Catalysis: The carbohydrazide group can act as a bidentate ligand, coordinating to metal centers through its oxygen and terminal nitrogen atoms. The alkene group can also participate in metal coordination. This dual coordinating ability makes this compound a promising ligand for designing novel homogeneous or heterogeneous catalysts for a range of organic transformations.

Future Research Directions Summary

Below is an interactive table summarizing the potential future research directions for this compound.

| Research Area | Objective | Key Actions |

|---|---|---|

| Synthetic Chemistry | Develop and optimize synthetic routes to this compound and its derivatives. | Show Details |

|

• Investigate condensation of Cyclohex-3-ene-1-carboxylic acid derivatives with hydrazine. • Explore derivatization at the hydrazide group (e.g., acylhydrazone formation). • Study addition reactions at the cyclohexene double bond (e.g., epoxidation, halogenation). | ||

| Computational Modeling | Predict and understand the molecule's reactivity, structure, and spectroscopic properties. | Show Details |

|

• Perform DFT calculations to model geometry and electronic structure. • Simulate IR, NMR, and UV-Vis spectra. • Model reaction mechanisms to guide experimental design. | ||

| Materials Science | Explore its use as a monomer for novel polymers and as a corrosion inhibitor. | Show Details |

|

• Investigate its potential in polymerization reactions via its alkene and hydrazide groups. • Evaluate its efficacy as a corrosion inhibitor for various metals. | ||

| Catalysis | Design and synthesize new metal complexes for catalytic applications. | Show Details |

|

• Synthesize metal complexes using the compound as a bidentate ligand. • Test the catalytic activity of these complexes in reactions like hydrogenation or oxidation. |

Q & A

Q. What are the standard synthetic routes for Cyclohex-3-ene-1-carbohydrazide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via hydrazinolysis of the corresponding carboxylic acid derivative (e.g., 3-cyclohexene-1-carboxylic acid). A two-step approach is recommended:

- Step 1 : Activation of the carboxylic acid using thionyl chloride (SOCl₂) or carbodiimides to form the acyl chloride or mixed anhydride intermediate.

- Step 2 : Reaction with hydrazine (NH₂NH₂) under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions like over-substitution or oxidation. Optimization requires monitoring reaction progress via TLC or HPLC. Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of hydrazine) and solvent polarity (e.g., ethanol/water mixtures) can improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : Confirm the presence of the cyclohexene ring (δ ~5.5–6.0 ppm for olefinic protons) and carbohydrazide moiety (δ ~8–10 ppm for NH-NH₂ protons).

- IR Spectroscopy : Look for N-H stretches (~3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (~1650–1700 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazide functional group. X-ray crystallography (if crystalline) can resolve stereochemical ambiguities in the cyclohexene ring .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties:

- Electrophilicity : Analyze the LUMO energy of the carbonyl group to predict susceptibility to nucleophilic attack.

- Nucleophilicity : Assess the HOMO energy of the hydrazide NH-NH₂ group for participation in condensation or cyclization reactions. Solvent effects (PCM models) and transition-state simulations (e.g., IRC calculations) refine predictions for experimental validation .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound derivatives?

Contradictions often arise from disordered solvent molecules or dynamic ring puckering in the cyclohexene moiety. Mitigation strategies include:

- Low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts.

- Twinned data refinement using software like SHELXL, which supports dual-space algorithms for resolving overlapping reflections . Validate results with complementary techniques (e.g., solid-state NMR) to confirm bond angles and torsional strain .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Design a stability study with the following parameters:

- pH range : 2–12 (using HCl/NaOH buffers) to assess hydrolysis or ring-opening.

- Temperature : 25–60°C to model accelerated degradation (Arrhenius kinetics). Monitor degradation products via LC-MS and quantify using calibration curves. For photostability, employ UV-vis spectroscopy under ICH Q1B guidelines .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.